tert-Butyl(3-fluorophenoxy)dimethylsilane
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Overview
Description
tert-Butyl(3-fluorophenoxy)dimethylsilane is an organosilicon compound with the molecular formula C12H19FOSi. It is used in various chemical reactions and has applications in different fields of scientific research. The compound is characterized by the presence of a tert-butyl group, a fluorophenoxy group, and a dimethylsilane group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(3-fluorophenoxy)dimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of 3-fluorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(3-fluorophenoxy)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction Reactions: The compound can be reduced under specific conditions to yield different organosilicon products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxy silanes.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include reduced organosilicon compounds with modified functional groups.
Scientific Research Applications
tert-Butyl(3-fluorophenoxy)dimethylsilane has several applications in scientific research:
Biology: The compound is used in the modification of biomolecules for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl(3-fluorophenoxy)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluorophenoxy group can undergo nucleophilic substitution, while the dimethylsilane group can participate in oxidation and reduction reactions. These reactions enable the compound to modify other molecules and exert its effects in different applications.
Comparison with Similar Compounds
tert-Butyl(3-fluorophenoxy)dimethylsilane can be compared with other similar compounds such as:
tert-Butyl(3-chlorophenoxy)dimethylsilane: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
tert-Butyl(3-bromophenoxy)dimethylsilane: Contains a bromine atom, which affects its chemical properties and reactivity.
tert-Butyl(3-iodophenoxy)dimethylsilane: The presence of an iodine atom results in unique reactivity compared to the fluorine-containing compound.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts specific chemical properties such as increased stability and reactivity in certain reactions.
Properties
IUPAC Name |
tert-butyl-(3-fluorophenoxy)-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEBXSGLKNXUDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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